molecular formula C17H9ClN6OS B4478388 7-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4478388
M. Wt: 380.8 g/mol
InChI Key: YNYNMBNENQCUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is an organic compound featuring a rich tapestry of chemical structures, combining elements of thiazole, pyridine, triazole, and pyrimidinone. This complex molecular architecture underscores its potential for diverse biochemical interactions and its relevance in advanced scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multiple steps, beginning with the assembly of the thiazole ring and subsequent functionalization to introduce the chlorophenyl group. This process is followed by the formation of the pyrido-triazolo-pyrimidinone core through cyclization reactions under specific conditions, such as the use of phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production may scale up these methods, employing optimized conditions to maximize yield and purity. This often involves automated synthesis systems and high-throughput screening to identify the most efficient catalytic and reaction conditions. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial.

Chemical Reactions Analysis

Types of Reactions

7-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo a variety of chemical reactions, including:

  • Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions, often using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), can target specific functional groups within the molecule, potentially modifying the thiazole or pyridine rings.

  • Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic rings, further diversifying the compound's properties.

Common Reagents and Conditions

Common reagents include:

  • Oxidation: KMnO₄, H₂O₂

  • Reduction: NaBH₄, LiAlH₄

  • Substitution: Nucleophiles (e.g., ammonia, amines), Electrophiles (e.g., halogens, sulfonates)

Major Products

The major products of these reactions vary based on the specific conditions but generally include modified versions of the original compound with new functional groups or altered ring structures.

Scientific Research Applications

Chemistry

In chemistry, this compound is explored for its unique structural motifs, which can serve as templates for designing new molecules with similar or enhanced properties. Its multi-ring system makes it a candidate for studying aromaticity and conjugation.

Biology

In biological research, the compound’s potential as a biochemical probe or enzyme inhibitor is of interest. Studies often focus on its interactions with proteins and nucleic acids.

Medicine

Medically, the compound may be investigated for its potential therapeutic properties, such as anticancer, antiviral, or antibacterial activities. Its diverse functional groups could enable binding to various biological targets.

Industry

Industrial applications might include its use as a precursor in the synthesis of more complex molecules or as a component in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 7-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exerts its effects depends on its interaction with specific molecular targets. Typically, this involves:

  • Molecular Targets: Enzymes, receptors, or nucleic acids that interact with the compound via non-covalent interactions such as hydrogen bonding, π-π stacking, or hydrophobic effects.

  • Pathways Involved: Various biochemical pathways, including signal transduction, gene expression regulation, or metabolic processes, can be influenced by the compound’s presence.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fused heterocyclic systems like:

  • 7-[5-(4-methylphenyl)-1,3-thiazol-2-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

  • 7-[5-(4-fluorophenyl)-1,3-thiazol-2-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Highlighting Its Uniqueness

The key to this compound’s uniqueness lies in the specific combination of its functional groups and ring systems, which confer distinct electronic, steric, and reactive properties, setting it apart from other similar molecules.

Hope this deep dive gives you a thorough understanding of this intriguing compound!

Properties

IUPAC Name

11-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN6OS/c18-11-3-1-10(2-4-11)14-8-20-17(26-14)23-6-5-13-12(15(23)25)7-19-16-21-9-22-24(13)16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYNMBNENQCUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)N3C=CC4=C(C3=O)C=NC5=NC=NN45)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 3
Reactant of Route 3
7-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 4
Reactant of Route 4
7-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 5
7-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 6
Reactant of Route 6
7-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.